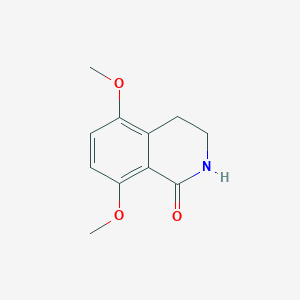

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

CAS No.: 1082041-80-2

Cat. No.: VC8204930

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082041-80-2 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 5,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)10-7(8)5-6-12-11(10)13/h3-4H,5-6H2,1-2H3,(H,12,13) |

| Standard InChI Key | JJWGGPNCHMOFIX-UHFFFAOYSA-N |

| SMILES | COC1=C2CCNC(=O)C2=C(C=C1)OC |

| Canonical SMILES | COC1=C2CCNC(=O)C2=C(C=C1)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Core Architecture

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one features a bicyclic framework comprising a partially saturated isoquinoline core. Key structural elements include:

-

Methoxy groups at positions 5 and 8, which influence electronic distribution and solubility.

-

Ketone functionality at position 1, distinguishing it from hydroxylated analogs like 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride.

-

Partial saturation of the C1–C4 positions, reducing aromaticity compared to fully unsaturated isoquinolines.

Table 1: Comparative Molecular Properties of Related Tetrahydroisoquinolines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one | C11H13NO3 | 207.23 (calculated) | 1-ketone, 5,8-methoxy |

| 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride | C11H16ClNO3 | 233.71 | 4-hydroxyl, 5,8-methoxy |

| 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | C11H15NO2 | 193.24 | 7,8-methoxy, no ketone |

The ketone group likely enhances hydrogen-bonding capacity compared to hydroxylated analogs, potentially affecting solubility and receptor interactions.

Synthetic Approaches

Retrosynthetic Analysis

Plausible routes for synthesizing 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one include:

-

Pictet-Spengler Cyclization: Condensation of a phenethylamine precursor with a carbonyl donor under acidic conditions, followed by oxidation to introduce the ketone .

-

Polonovski Reaction: Utilized in the synthesis of mimosamycin analogs, this method could enable the introduction of methoxy groups post-cyclization .

Stepwise Synthesis Protocol (Hypothetical)

-

Precursor Preparation:

-

3,4-Dimethoxyphenethylamine reacts with glyoxylic acid to form a tetrahydroisoquinoline intermediate.

-

-

Oxidation:

-

Purification:

-

Column chromatography or recrystallization to isolate the target compound.

-

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |

|---|---|---|

| Tetrahydrothienoisoquinoline 7e | 0.155 | 0.170 |

| Doxorubicin (Control) | 0.042 | 0.039 |

Analytical Characterization

Spectroscopic Data (Predicted)

-

IR Spectroscopy:

-

NMR Spectroscopy:

-

¹H NMR: Two singlet peaks for methoxy protons (δ 3.70–3.85 ppm).

-

¹³C NMR: Carbonyl carbon resonance at ~205 ppm.

-

X-ray Crystallography

While no crystal structure is available for this compound, related tetrahydroisoquinolines exhibit planar bicyclic cores with substituents in equatorial orientations .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods for methoxy group installation.

-

Biological Screening: Evaluate kinase inhibition (e.g., CDK2, DHFR) and neuroprotective activity in vitro .

-

Structure-Activity Relationships: Compare 1-ketone derivatives with hydroxylated analogs to delineate functional group contributions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume